Ethyl 2-(benzyloxy)-3-oxopropanoate
Description
Ethyl 2-(benzyloxy)-3-oxopropanoate is a β-keto ester derivative characterized by a benzyloxy group at the 2-position and a ketone at the 3-position of the propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceutical precursors.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-oxo-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)11(8-13)16-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3 |
InChI Key |
KZMCXHCAMPFQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogs include:
Key Observations :
- Substituent Effects: Benzyl vs. Benzyloxy: Ethyl 2-benzyl-3-oxo-3-phenylpropanoate () lacks the oxygen atom in the benzyloxy group, reducing its polarity compared to the target compound. Aromatic Substitution: Methoxy groups (e.g., ) improve solubility in polar solvents due to increased hydrogen bonding capacity.
Challenges :
- Benzyloxy Group Stability : The benzyloxy group may undergo cleavage under acidic conditions, necessitating mild deprotection strategies.
Physicochemical Properties
Notable Trends:
Q & A
Q. What are the optimal synthetic conditions for Ethyl 2-(benzyloxy)-3-oxopropanoate to maximize yield and purity?
The synthesis typically involves esterification and protection/deprotection steps. Key factors include:
- Temperature : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while ethers (e.g., diethyl ether) are used for extraction .
- Catalysts : Acid catalysts (e.g., H₂SO₄) or bases (e.g., NaHCO₃) accelerate esterification and deprotection .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How can researchers ensure compound stability during storage?
- Storage Conditions : Store at –20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .
- Stability Tests : Regular HPLC analysis to detect degradation products (e.g., free carboxylic acids) .
Advanced Research Questions
Q. What reaction pathways are accessible to the benzyloxy and oxo groups in this compound?
- Benzyloxy Group :
- Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding a free hydroxyl .
- Oxidation : Converts to a ketone or carboxylic acid under strong oxidants (e.g., KMnO₄) .
- Oxo Group :
- Nucleophilic Addition : Reacts with Grignard reagents to form tertiary alcohols .
- Condensation : Participates in Knoevenagel reactions with active methylene compounds .
Q. How can computational modeling (e.g., DFT) predict reactivity or biological activity?
- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the oxo group’s LUMO energy (~–1.5 eV) suggests susceptibility to nucleophilic attack .
- Biological Activity : Molecular docking studies (e.g., with COX-2 enzymes) predict binding affinities. Analogous compounds show IC₅₀ values <10 µM in anti-inflammatory assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Experimental Replication : Standardize assays (e.g., MTT for cytotoxicity) across labs to minimize variability .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and activity) .
- Control Variables : Use deuterated analogs (e.g., deuterium at the benzyl position) to isolate metabolic stability effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?
-
Modifications :
Position Modification Observed Effect Benzyloxy Fluorine substitution ↑ Metabolic stability (t₁/₂ increased by 2×) . Ethyl Ester Methyl substitution ↓ Solubility but ↑ membrane permeability . -
Biological Testing : Prioritize analogs with logP <3.5 to balance lipophilicity and solubility .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-MS : Detects impurities at <0.1% levels (e.g., residual benzyl chloride) .
- GC-FID : Quantifies volatile byproducts (e.g., ethyl acetate) .
Q. How does the compound behave under aqueous vs. non-aqueous conditions?
- Hydrolysis : In aqueous buffers (pH 7.4), the ester hydrolyzes to 2-(benzyloxy)-3-oxopropanoic acid (t₁/₂ ~24 hrs) .
- Stability in DMSO : No degradation observed after 7 days at 25°C .
Q. What are the safety protocols for handling this compound?
- PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation .
- Waste Disposal : Neutralize with 10% NaOH before disposal to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
